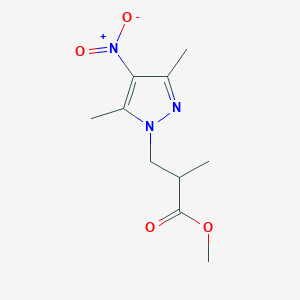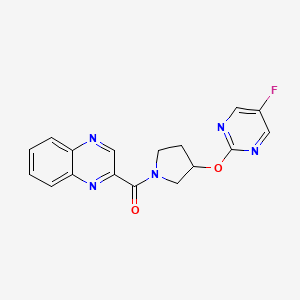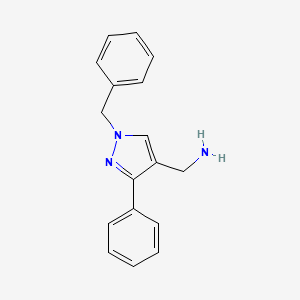
methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethyl-4-nitro-1H-pyrazole and 2-methylpropionic acid.
Reaction Steps: The process involves the esterification of 2-methylpropionic acid with 3,5-dimethyl-4-nitro-1H-pyrazole under acidic conditions.
Catalysts and Solvents: Common catalysts include sulfuric acid or hydrochloric acid, and solvents like methanol or ethanol are used.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, where raw materials are mixed, reacted, and purified in a controlled environment.
Continuous Process: For large-scale production, a continuous flow process can be employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where various functional groups can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amino derivatives, hydrazine derivatives.
Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with various biomolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, primarily involving the nitro group and the pyrazole ring. The exact mechanism can vary depending on the biological or chemical context, but it often involves the modulation of enzyme activity or binding to receptors.
Comparación Con Compuestos Similares
Pyrazole: Basic structure without substituents.
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the ester group.
2-Methylpropionic acid: The acid component without the pyrazole ring.
This compound's versatility and unique structure make it a valuable subject of study in various scientific fields. Its applications in medicine, industry, and research highlight its importance and potential for future developments.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6(10(14)17-4)5-12-8(3)9(13(15)16)7(2)11-12/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGXQXXLOJZPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)OC)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749164.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2749166.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)
![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)

![4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2749173.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2749178.png)
![3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol](/img/structure/B2749179.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2749180.png)
